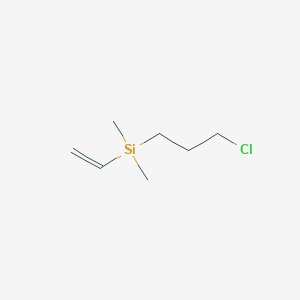

(3-Chloropropyl)dimethyl(vinyl)silane

説明

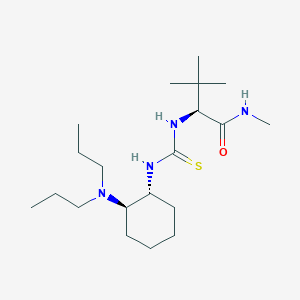

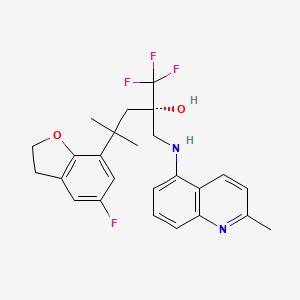

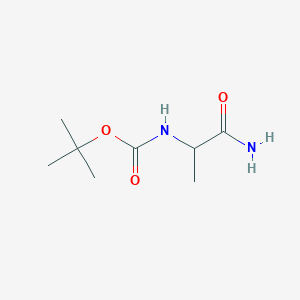

“(3-Chloropropyl)dimethyl(vinyl)silane” is an organosilicon compound . It is also known as “Chloro(3-chloropropyl)dimethylsilane” and has the empirical formula C5H12Cl2Si . It is used as a starting material to prepare misonidazole-based 18 F-radiolabeled organosilicon compounds for medical imaging applications . It can also serve as an intermediate in the synthesis of block copolymers .

Synthesis Analysis

The synthesis of “(3-Chloropropyl)dimethyl(vinyl)silane” involves various methods. One such method is the borane-catalysed polycondensation of hydrosilanes and alkoxysilanes . Another method involves the use of tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis

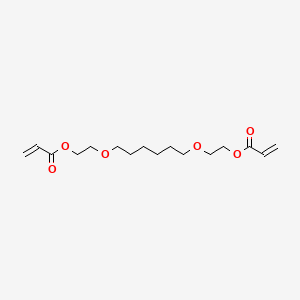

The molecule contains a total of 24 atoms, including 15 Hydrogen atoms, 7 Carbon atoms, and 1 Chlorine atom . It also contains a total of 23 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .Chemical Reactions Analysis

“(3-Chloropropyl)dimethyl(vinyl)silane” can undergo various chemical reactions. For instance, it can participate in [2+4] cycloaddition reactions with t-butyllithium in the presence of 2,3-dimethyl-1,3-butadiene to afford cycloadducts . It can also react with various substrates, such as glass, metals, ceramics, and polymers, through a condensation or addition reaction .Physical And Chemical Properties Analysis

“(3-Chloropropyl)dimethyl(vinyl)silane” is a liquid with a refractive index of n20/D 1.414 . Its molecular weight is 162.73 .作用機序

Target of Action

(3-Chloropropyl)dimethyl(vinyl)silane is a type of organosilicon compound. It is primarily used as a raw material in the preparation of silicone materials . The primary targets of this compound are the molecules and structures that make up these materials, such as polymers containing Si–O–Si repeating units .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. One of the key reactions is the hydrolysis of the methoxysilane coupling agents (MSCA), which includes (3-Chloropropyl)dimethyl(vinyl)silane . This hydrolysis reaction is a second-order reaction, and both temperature and acidity can promote it .

Biochemical Pathways

The hydrolysis of (3-Chloropropyl)dimethyl(vinyl)silane is part of a larger biochemical pathway involved in the synthesis of silicone materials. This pathway includes the nucleophilic substitution of chlorosilanes with water to form low molecular weight linear silanols and cyclic siloxanes, which are further reacted into high molecular weight polymers catalyzed by acids or bases .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of (3-Chloropropyl)dimethyl(vinyl)silane, we can consider its analogous properties. The compound has a boiling point of 170-171°C, a density of 0.94 g/cm³, and it reacts slowly with moisture/water . These properties can affect its distribution and reactivity in the environment.

Result of Action

The result of the action of (3-Chloropropyl)dimethyl(vinyl)silane is the formation of silicone materials. These materials have a wide range of applications, including use in adhesives, membranes, implants, and dielectric electroactive polymers .

Action Environment

The action of (3-Chloropropyl)dimethyl(vinyl)silane is influenced by environmental factors such as temperature and acidity. Both of these factors can promote the hydrolysis reactions that the compound undergoes . Additionally, the compound’s reactivity with moisture means that the presence of water in the environment can also affect its action .

Safety and Hazards

“(3-Chloropropyl)dimethyl(vinyl)silane” is a hazardous chemical that can cause skin, eye, and respiratory irritation, as well as central nervous system depression, if ingested, inhaled, or absorbed through the skin . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

将来の方向性

The future directions of “(3-Chloropropyl)dimethyl(vinyl)silane” involve its potential applications in the synthesis of multifunctional siloxane copolymers with terminal vinyl or allyl functional groups . These copolymers can be used in advanced applications such as adhesives, membranes, implants, and dielectric electroactive polymers .

特性

IUPAC Name |

3-chloropropyl-ethenyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClSi/c1-4-9(2,3)7-5-6-8/h4H,1,5-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBRUWBYARXTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCCl)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloropropyl)dimethyl(vinyl)silane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(alphaS,alphaS)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(R,R)-2,2'-bis[bis(2-methylphenyl)phosphino]ferrocene](/img/structure/B3068789.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarbaldehyde](/img/structure/B3068810.png)